molecular formula C11H11ClN2O2 B1297638 Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate CAS No. 83520-64-3

Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate

Cat. No.: B1297638
CAS No.: 83520-64-3
M. Wt: 238.67 g/mol
InChI Key: COAIGDWAGRYSIR-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are used in various therapeutic applications. This compound, in particular, has a benzimidazole core with a chloro substituent at the 5-position and an ethyl acetate group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Esterification: The final step involves the esterification of the benzimidazole derivative with ethyl acetate in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the benzimidazole core or the ester group.

    Substitution: The chloro group at the 5-position can be substituted with other nucleophiles, leading to a variety

Properties

IUPAC Name

ethyl 2-(6-chloro-1H-benzimidazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)6-10-13-8-4-3-7(12)5-9(8)14-10/h3-5H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAIGDWAGRYSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344449
Record name Ethyl (6-chloro-1H-benzimidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83520-64-3
Record name Ethyl (6-chloro-1H-benzimidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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